Dodecyl benzoate

CAS No.: 68411-27-8

Cat. No.: VC8471507

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68411-27-8 |

|---|---|

| Molecular Formula | C19H30O2 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | dodecyl benzoate |

| Standard InChI | InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |

| Standard InChI Key | DLAHAXOYRFRPFQ-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Structural Features

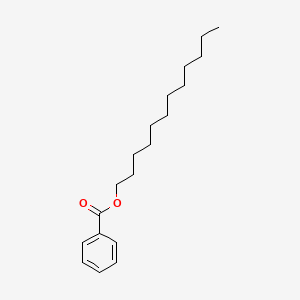

Dodecyl benzoate’s molecular formula, , reflects its composition of 19 carbon, 30 hydrogen, and 2 oxygen atoms . The molecule consists of a benzoate group (a benzene ring bonded to a carboxylate ester) linked to a dodecyl (12-carbon) alkyl chain. This structure is represented by the SMILES string CCCCCCCCCCCCOC(=O)c1ccccc1, which encodes the linear dodecyl chain connected via an ester bond to the aromatic ring .

Table 1: Key Chemical Identifiers of Dodecyl Benzoate

| Property | Value |

|---|---|

| CAS Registry Number | 2915-72-2 |

| EINECS Number | 220-837-7 |

| IUPAC Name | Dodecyl benzoate |

| Molecular Weight | 290.4403 g/mol |

| InChIKey | DLAHAXOYRFRPFQ-UHFFFAOYSA-N |

The InChI identifier, InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3, provides a standardized representation of its atomic connectivity and stereochemistry .

Structural and Bonding Characteristics

The molecule contains 51 atoms, with 21 non-hydrogen bonds, including 7 multiple bonds and 13 rotatable bonds . The ester functional group () introduces polarity, while the dodecyl chain contributes hydrophobicity. This duality underpins its surfactant behavior, enabling interactions with both aqueous and oily phases . The aromatic ring’s electron-rich nature also facilitates π-π stacking, influencing its solubility and reactivity .

Synthesis and Production

Conventional Synthesis Routes

Dodecyl benzoate is typically synthesized via esterification, where benzoic acid reacts with dodecanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds as follows:

This method achieves yields exceeding 80% under optimized conditions (temperatures of 110–130°C and reaction times of 4–6 hours). Recent advances employ enzymatic catalysis using lipases, which offer greener alternatives by operating at milder temperatures (30–50°C) and reducing byproduct formation .

Purification and Characterization

Post-synthesis, crude dodecyl benzoate is purified via vacuum distillation or column chromatography. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm purity and structural integrity . Gas chromatography-mass spectrometry (GC-MS) is utilized to detect residual reactants and byproducts, ensuring compliance with industrial standards .

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

Dodecyl benzoate exhibits a high octanol-water partition coefficient (), indicating strong lipophilicity . This property makes it insoluble in water but miscible with organic solvents like ethanol and hexane. Its refractive index (1.487) and density (0.92–0.94 g/cm³) align with typical long-chain esters, rendering it suitable for formulations requiring optical clarity .

Stability and Reactivity

The compound is stable under ambient conditions but hydrolyzes in acidic or alkaline environments, regenerating benzoic acid and dodecanol . Thermal gravimetric analysis (TGA) reveals decomposition onset at 250°C, primarily yielding carbon dioxide and hydrocarbons . Oxidation studies show that the dodecyl chain undergoes radical-mediated degradation, forming shorter alkyl fragments .

Analytical and Characterization Techniques

Spectroscopic Methods

-

NMR Spectroscopy: NMR spectra show characteristic peaks at δ 0.88 ppm (terminal methyl group) and δ 7.8–8.1 ppm (aromatic protons) .

-

Infrared (IR) Spectroscopy: Stretching vibrations at 1720 cm (ester C=O) and 1250 cm (C-O) confirm functional groups .

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies dodecyl benzoate in complex matrices, achieving detection limits of 0.1 ppm .

Future Perspectives and Research Directions

Emerging applications in nanotechnology and drug delivery systems exploit dodecyl benzoate’s ability to stabilize lipid nanoparticles and enhance drug solubility. Green chemistry initiatives focus on biocatalytic synthesis routes to reduce energy consumption and waste. Further research into its biodegradation pathways will inform safer design principles for ester-based surfactants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume